molecular formula C12H13BrF3NO2 B8153651 2-(4-Bromo-3-(trifluoromethyl)phenoxy)-N-isopropylacetamide

2-(4-Bromo-3-(trifluoromethyl)phenoxy)-N-isopropylacetamide

Cat. No.: B8153651
M. Wt: 340.14 g/mol
InChI Key: OBGNUIIWBUJAJL-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-(trifluoromethyl)phenoxy)-N-isopropylacetamide is an organic compound that features a bromine atom, a trifluoromethyl group, and an isopropylacetamide moiety

Preparation Methods

The synthesis of 2-(4-Bromo-3-(trifluoromethyl)phenoxy)-N-isopropylacetamide typically involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound .

Chemical Reactions Analysis

2-(4-Bromo-3-(trifluoromethyl)phenoxy)-N-isopropylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

Scientific Research Applications

2-(4-Bromo-3-(trifluoromethyl)phenoxy)-N-isopropylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-(trifluoromethyl)phenoxy)-N-isopropylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

2-(4-Bromo-3-(trifluoromethyl)phenoxy)-N-isopropylacetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[4-bromo-3-(trifluoromethyl)phenoxy]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrF3NO2/c1-7(2)17-11(18)6-19-8-3-4-10(13)9(5-8)12(14,15)16/h3-5,7H,6H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGNUIIWBUJAJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)COC1=CC(=C(C=C1)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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